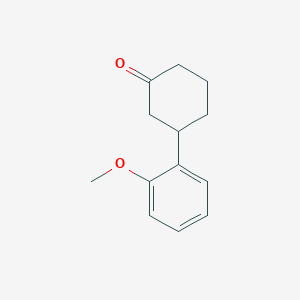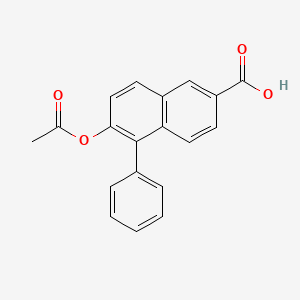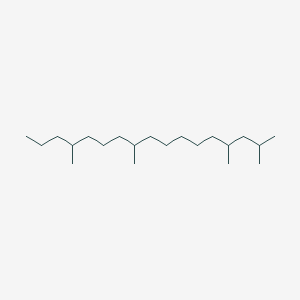![molecular formula C18H19NO3 B12560328 (5S)-5-{[4-(Benzyloxy)phenyl]methyl}morpholin-3-one CAS No. 176685-04-4](/img/structure/B12560328.png)
(5S)-5-{[4-(Benzyloxy)phenyl]methyl}morpholin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5S)-5-{[4-(Benzyloxy)phenyl]methyl}morpholin-3-one is a chemical compound that belongs to the class of morpholinones This compound is characterized by the presence of a morpholine ring substituted with a benzyloxyphenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-{[4-(Benzyloxy)phenyl]methyl}morpholin-3-one typically involves the reaction of morpholine with a benzyloxyphenylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
(5S)-5-{[4-(Benzyloxy)phenyl]methyl}morpholin-3-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted morpholinones depending on the electrophile used.
Aplicaciones Científicas De Investigación
(5S)-5-{[4-(Benzyloxy)phenyl]methyl}morpholin-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mecanismo De Acción
The mechanism of action of (5S)-5-{[4-(Benzyloxy)phenyl]methyl}morpholin-3-one involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Thiazoles: These compounds have diverse biological activities and are structurally similar due to the presence of a heterocyclic ring.
1-Boc-4-AP: Used as an intermediate in the synthesis of fentanyl and related derivatives.
Uniqueness
(5S)-5-{[4-(Benzyloxy)phenyl]methyl}morpholin-3-one is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
176685-04-4 |
|---|---|
Fórmula molecular |
C18H19NO3 |
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
(5S)-5-[(4-phenylmethoxyphenyl)methyl]morpholin-3-one |
InChI |
InChI=1S/C18H19NO3/c20-18-13-21-12-16(19-18)10-14-6-8-17(9-7-14)22-11-15-4-2-1-3-5-15/h1-9,16H,10-13H2,(H,19,20)/t16-/m0/s1 |
Clave InChI |
IFCMWOLWIXJJFD-INIZCTEOSA-N |
SMILES isomérico |
C1[C@@H](NC(=O)CO1)CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
SMILES canónico |
C1C(NC(=O)CO1)CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


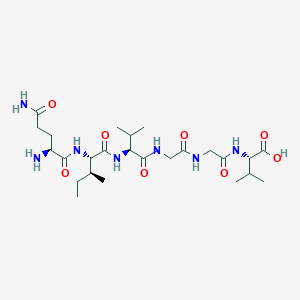
![1,3-Bis{[(7R,11R)-3,7,11,15-tetramethylhexadecyl]oxy}propan-2-ol](/img/structure/B12560250.png)

![1H-1,2,4-Triazol-1-amine, N-(4-nitrophenyl)-N-[(4-nitrophenyl)methyl]-](/img/structure/B12560270.png)
![2-[(But-3-en-2-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane](/img/structure/B12560288.png)
![N-[(5alpha)-Cholestan-3-yl]-N-octadecyloctadecanamide](/img/structure/B12560298.png)

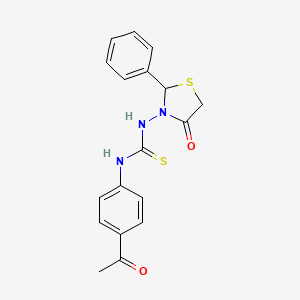
![3,9,11-Trimethoxy-5,6-dihydro-12H-benzo[a]xanthen-12-one](/img/structure/B12560321.png)
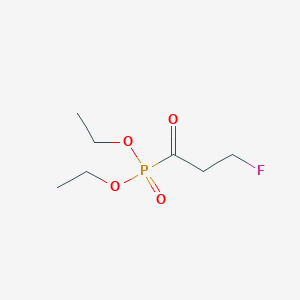
![4-[Imino(phenyl)methyl]morpholin-4-ium fluoride](/img/structure/B12560335.png)
